4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine
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Overview
Description
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine is a synthetic compound that belongs to the class of aromatic amines. Its molecular formula is C10H11BrN2O2, and it has a molar mass of 276.1 g/mol. This compound is often used in medicinal chemistry research due to its potential as a drug development scaffold.
Preparation Methods
The synthesis of 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine involves the reaction of 2-nitrobenzaldehyde with aniline in the presence of acetic acid and hydrochloric acid to obtain 2-nitro-1-phenyl-1H-tetralene. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, forming 4-bromo-2-amino-5,6,7,8-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation.
Scientific Research Applications
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its potential as a drug development scaffold, particularly in designing new therapeutic agents.
Industry: It is used in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which 4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
4-bromo-2-nitro-5,6,7,8-tetrahydronaphthalen-1-amine can be compared with similar compounds such as:
- 4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride
- N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The presence of the nitro group in this compound makes it unique in terms of its potential for reduction reactions and its biological activity profile.
Properties
CAS No. |
2639451-24-2 |
---|---|
Molecular Formula |
C10H11BrN2O2 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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